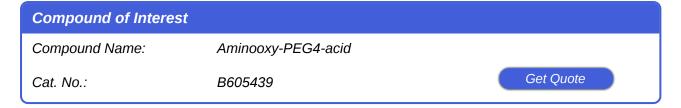


A Technical Guide to Carboxy-PEG4-aminooxy for Bioconjugation

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Carboxy-PEG4-aminooxy, a heterobifunctional linker crucial for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). This document outlines the properties of Carboxy-PEG4-aminooxy, details on its suppliers, and explicit protocols for its application in bioconjugation.

Core Concepts: PEGylation and Oxime Ligation

The functionality of Carboxy-PEG4-aminooxy is rooted in two key chemical principles: PEGylation and oxime ligation.

PEGylation is the process of attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small-molecule drugs.[1] This modification can enhance the therapeutic properties of the molecule by:

- Increasing hydrodynamic size, which can prolong its circulation time in the bloodstream by reducing renal clearance.[1]
- Masking from the host's immune system, which can reduce immunogenicity and antigenicity.
 [1]
- Improving water solubility, which is particularly beneficial for hydrophobic drugs.[1]



Oxime ligation is a highly efficient and chemoselective bioorthogonal reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond. This reaction is favored in bioconjugation due to its:

- High chemoselectivity, minimizing side reactions with other functional groups found in biological systems.
- Mild reaction conditions, typically proceeding in aqueous media at or near neutral pH.
- Stability of the resulting oxime bond, which is crucial for the integrity of the bioconjugate in vivo.

Carboxy-PEG4-aminooxy combines these features, offering a hydrophilic PEG4 spacer to improve the pharmacokinetic properties of the conjugate, a terminal carboxylic acid for attachment to various molecules, and an aminooxy group for specific and stable ligation to an aldehyde or ketone-containing partner.

Supplier and Product Specifications

Several suppliers offer Carboxy-PEG4-aminooxy, often under slightly different product names. Below is a summary of the publicly available quantitative data for this reagent. Researchers should note that while purity is generally high, detailed quality control parameters such as endotoxin levels or the polydispersity index (PDI) of the PEG chain are not always provided on public-facing documentation and may require direct inquiry with the supplier.



Parameter	BroadPharm	Precise PEG	AxisPharm
Product Name	Aminooxy-PEG4-acid	Aminooxy-PEG4-Acid	Aminooxy-PEG4-acid
Catalog Number	BP-22136	AG-2643	AP12032
CAS Number	1807537-38-7	1807537-38-7	Not specified
Molecular Formula	C11H23NO7	C11H23NO7	Not specified
Molecular Weight	281.3 g/mol	281.31 g/mol	281.31 g/mol
Purity	>98%	>96%	≥95%
Form	1.0M aqueous solution	Solid	Solid
Storage	-20°C	Not specified	Not specified
Solubility	Water, DMSO, DMF	Not specified	Not specified

Note on Stability: Aminooxy compounds are known to be reactive and sensitive. BroadPharm notes that Carboxy-PEG4-aminooxy is not stable as a neat compound and is therefore supplied as a solution, with a strong recommendation for immediate use (within one week). When working with solutions, it is advisable to prepare them fresh and protect them from light.

Experimental Protocols

The primary application of Carboxy-PEG4-aminooxy is in the site-specific conjugation of molecules, particularly in the synthesis of ADCs. The following protocols provide a detailed methodology for this application.

Generation of Aldehyde Groups on a Monoclonal Antibody (mAb)

This protocol describes the oxidation of the carbohydrate moieties in the Fc region of an antibody to create aldehyde groups, which serve as specific reaction sites for the aminooxy linker.

Materials:



- Monoclonal antibody (mAb) of interest
- Phosphate-buffered saline (PBS), pH 7.4
- 10X Reaction Buffer (e.g., 1 M sodium acetate, 1.5 M NaCl, pH 5.5)
- Sodium periodate (NaIO4)
- Ethylene glycol
- Desalting column or centrifugal filter units for buffer exchange

Procedure:

- Antibody Preparation:
 - If the antibody solution contains interfering substances like glycine or Tris, perform a buffer exchange into PBS, pH 7.4.
 - Adjust the antibody concentration to 5-10 mg/mL.
- Oxidation Reaction:
 - Prepare a fresh stock solution of sodium periodate (e.g., 100 mM) in deionized water.
 Protect the solution from light.
 - To the antibody solution, add 1/10th volume of the 10X Reaction Buffer.
 - Add the sodium periodate stock solution to the antibody mixture to achieve a final concentration in the range of 1-15 mM. The optimal concentration may need to be determined empirically for each specific antibody.
 - Incubate the reaction mixture for 10-30 minutes at room temperature or on ice, protected from light.
- Quenching the Reaction:
 - To quench the excess periodate, add ethylene glycol to a final concentration of 10-20 mM.



- Incubate for 10-15 minutes at room temperature.
- Purification of Oxidized Antibody:
 - Immediately purify the oxidized antibody from the reaction components using a desalting column or centrifugal filter unit equilibrated with a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).

Oxime Ligation of Carboxy-PEG4-aminooxy to the Oxidized Antibody

This protocol details the reaction between the aldehyde-modified antibody and the aminooxy-functionalized linker.

Materials:

- Oxidized monoclonal antibody
- Carboxy-PEG4-aminooxy
- Anhydrous dimethyl sulfoxide (DMSO)
- Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)
- Aniline (optional catalyst)
- Purification system (e.g., Size Exclusion Chromatography SEC)

Procedure:

- Prepare Carboxy-PEG4-aminooxy Solution:
 - If using a solid form, dissolve the Carboxy-PEG4-aminooxy in DMSO to a stock concentration of 10-20 mM. If using a pre-made solution, it may be used directly or diluted as needed.
- Conjugation Reaction:

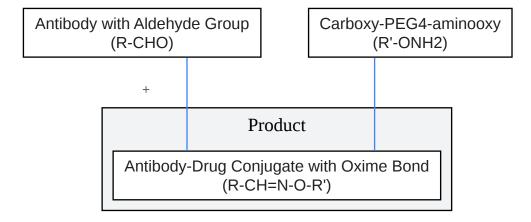


- Add a molar excess of the Carboxy-PEG4-aminooxy solution to the oxidized antibody. A typical starting point is a 5- to 20-fold molar excess of the linker.
- The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to maintain antibody integrity.
- (Optional) To accelerate the reaction, aniline can be added as a catalyst to a final concentration of 1-10 mM.
- Incubate the reaction mixture for 2-24 hours at room temperature with gentle shaking, protected from light. The reaction progress can be monitored by analyzing aliquots over time.

Purification of the ADC:

- After the reaction is complete, purify the resulting ADC from the excess linker and other reagents. Size Exclusion Chromatography (SEC) is a commonly used method for this purification.
- After purification, the ADC should be buffer exchanged into a formulation buffer suitable for storage and downstream applications.

Mandatory Visualizations Chemical Pathway of Oxime Ligation

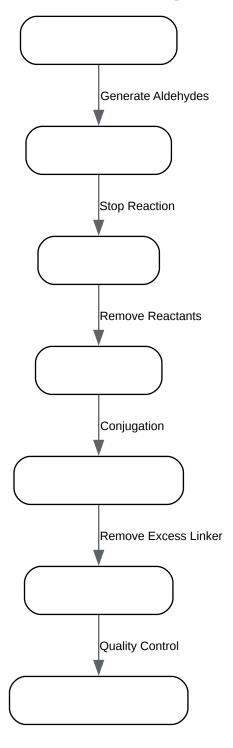


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Caption: Chemical pathway of oxime ligation between an antibody aldehyde and Carboxy-PEG4-aminooxy.

Experimental Workflow for Site-Specific ADC Synthesis



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Caption: Experimental workflow for the site-specific synthesis of an Antibody-Drug Conjugate (ADC).

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References

- 1. lcms.cz [lcms.cz]
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